molecular formula C10H12O4 B562446 3,4,5-Trimethoxybenzaldehyde-d9 CAS No. 1189721-06-9

3,4,5-Trimethoxybenzaldehyde-d9

Cat. No.: B562446
CAS No.: 1189721-06-9
M. Wt: 205.257
InChI Key: OPHQOIGEOHXOGX-GQALSZNTSA-N
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Description

3,4,5-Trimethoxybenzaldehyde-d9 is a deuterated form of 3,4,5-Trimethoxybenzaldehyde, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques.

Scientific Research Applications

3,4,5-Trimethoxybenzaldehyde-d9 is used extensively in scientific research due to its stable isotopic labeling. Some of its applications include:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

3,4,5-Trimethoxybenzaldehyde dimethyl acetal may be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes . This suggests potential future directions in the synthesis of these compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzaldehyde-d9 can be synthesized through several methods. One common laboratory method involves the use of vanillin as a starting material. The process includes methylation of vanillin followed by oxidation to form the aldehyde group . Another method involves the use of Eudesmic acid’s acyl chloride via Rosenmund reduction .

Industrial Production Methods

For industrial applications, 3,4,5-Trimethoxybenzaldehyde is synthesized from p-cresol. This involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to form the aldehyde .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzaldehyde-d9 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or other alkoxides are commonly used.

Major Products

    Oxidation: 3,4,5-Trimethoxybenzoic acid.

    Reduction: 3,4,5-Trimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

3,4,5-Trimethoxybenzaldehyde-d9 can be compared with other similar compounds such as:

  • 3,4-Dimethoxybenzaldehyde
  • 2,5-Dimethoxybenzaldehyde
  • 3,5-Dimethoxybenzaldehyde
  • 2,4,6-Trimethoxybenzaldehyde
  • 3,4,5-Trihydroxybenzaldehyde

Uniqueness

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research settings where precise tracking and stability are crucial .

Properties

IUPAC Name

3,4,5-tris(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHQOIGEOHXOGX-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662220
Record name 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189721-06-9
Record name 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using a similar method to Example 1, a mixture of 400 parts of 3,4,5-trimethoxybenzyl alcohol and 400 parts of acetone with 380 parts of air is passed per hour over the catalyst at 530° C. and 1.2 bar. The residence time is 0.04 second and the throughput is 0.57 tonne/m2.h. 302 parts of 3,4,5-trimethoxybenzaldehyde (in the form of a 44 percent strength by weight solution) are obtained per hour, corresponding to a yield of 76% of theory. The conversion is 95 percent and the space-time yield is 14 grams of 3,4,5-trimethoxybenzaldehyde per cm3 of catalyst volume per hour.
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Synthesis routes and methods II

Procedure details

25.0g syringealdehyde (0.137 mol), 26.6g of dimethyl sulfate (0.211 mol), and 27.7 g. of potassium carbonate (0.201 mol) were heated with stirring as in Example 1. When the temperature reached 45° C the mixture became fluid and carbon dioxide was given off. The temperature was slowly increased to 75° C and held at this value for 1 hour. Addition of water, acidification, and benzene extraction gave a quantitative yield of 3,4,5-trimethoxybenzaldehyde which contained no detectable syringealdehyde or other impurities as determined by g.l.c. analysis.
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,855,306 discloses methylation of 5-hydroxyvanillin (initially prepared from vanillin by bromination and subsequent hydrolysis) with dimethyl sulfate in the presence of an alkali carbonate in an organic medium such as acetone. 3,4,5,-Trimethoxybenzaldehyde in yields of about 94% are obtained in this method, but the reaction is slow and operating with organic solvents presents disadvantages of operation and cost.
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Synthesis routes and methods IV

Procedure details

Calculate the percent content of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde in the 4-(2-fluorobenzyloxy)benzaldehyde examined or of the 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde in the 4-(3-fluorobenzyloxy)benzaldehyde examined by internal standard calculation. The value of the limit of quantitation (LOQ) for (3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde and of 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde is 0.005% by weight. The value of the limit of detection (LOD) for both considered impurities is 0.0025% by weight.
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Synthesis routes and methods V

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